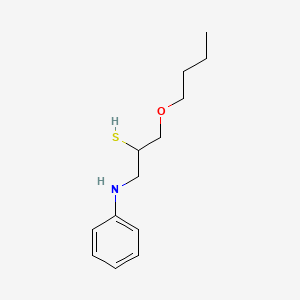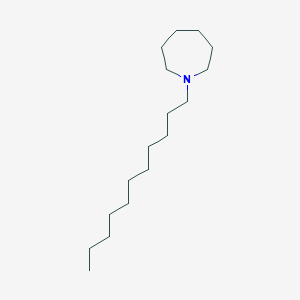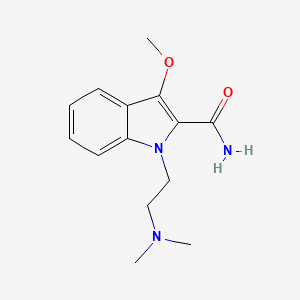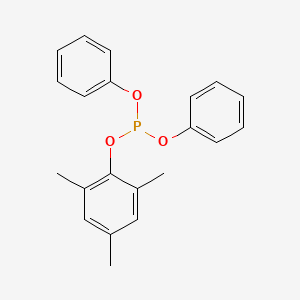
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperidine ring, which is further substituted with two ketone groups at positions 2 and 6. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione typically involves the reaction of 2-fluorobenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. The piperidine ring and ketone groups play a crucial role in the compound’s overall conformation and reactivity, influencing its biological activity and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These characteristics make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77418-74-7 |
|---|---|
Fórmula molecular |
C17H14FNO2 |
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H14FNO2/c18-14-9-5-4-8-12(14)16-13(10-15(20)19-17(16)21)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,19,20,21) |
Clave InChI |
VSHOQHOMONOXOK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)NC1=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


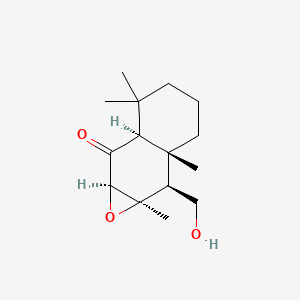
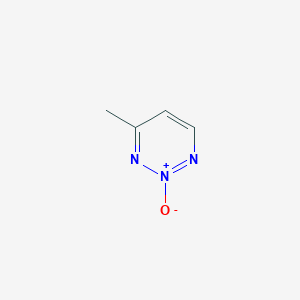
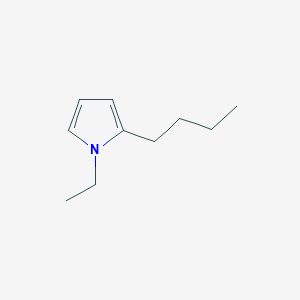
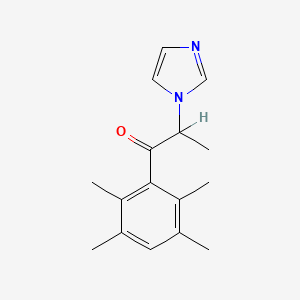

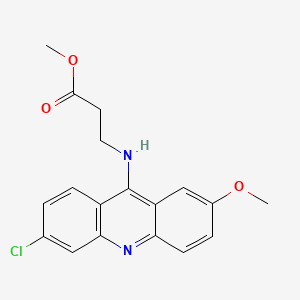
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
